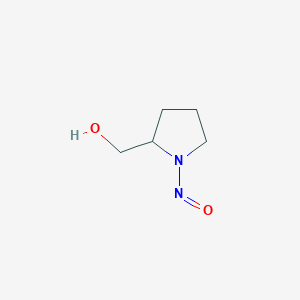

(1-Nitroso-pyrrolidin-2-yl)-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Nitroso-pyrrolidin-2-yl)-methanol, also known as NPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPM is a versatile molecule that can be synthesized through various methods, and its unique structure allows it to interact with a wide range of biological systems. In

Scientific Research Applications

Enantioselective Synthesis

- Enantioselective Michael Addition: Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, is an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with good yields and enantioselectivity (Lattanzi, 2006).

Catalysis and Metal Complex Formation

Nickel Complex Synthesis for Ethylene Oligomerization

Nickel complexes with pyrrolidin-2-yl methanol ligands have been synthesized and applied in the catalytic oligomerization of ethylene, demonstrating significant activity (Kermagoret & Braunstein, 2008).

Nonanuclear Ni(II) Cluster Synthesis

A pyridyl-alcohol ligand, related to pyrrolidin-2-yl methanol, has been used to create a nonanuclear Ni(II) cluster, showing unique structural features and potential for catalytic applications (Massard, Rogez, & Braunstein, 2014).

Chemical Reactions and Mechanisms

- Aromatic Reduction and Domino Reactions: (2-Pyridyl)phenyl methanol, a similar compound, can act as a hydrogen donor in the reduction of nitro aromatic compounds and participate in domino processes involving reduction and conjugate addition, demonstrating the versatility of pyrrolidin-2-yl methanol derivatives (Giomi, Alfini, & Brandi, 2011).

Material Science and Molecular Gels

- Molecular Gels with Superior Strength: Nitrobenzoxadiazole-containing cholesteryl derivatives, structurally related to pyrrolidin-2-yl methanol, have been used to form molecular gels with remarkable strength and self-healing properties, indicating potential applications in material science (Xu et al., 2013).

properties

IUPAC Name |

(1-nitrosopyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-4-5-2-1-3-7(5)6-9/h5,8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJDMCADRCEIQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Nitroso-pyrrolidin-2-yl)-methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2378916.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)

![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)

![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)